Dextofisopam

Beschreibung

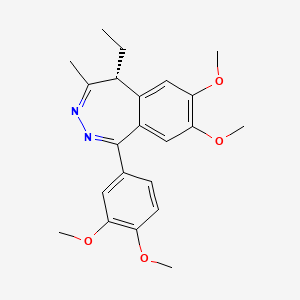

Structure

3D Structure

Eigenschaften

CAS-Nummer |

82059-50-5 |

|---|---|

Molekularformel |

C22H26N2O4 |

Molekulargewicht |

382.5 g/mol |

IUPAC-Name |

(5R)-1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine |

InChI |

InChI=1S/C22H26N2O4/c1-7-15-13(2)23-24-22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,15H,7H2,1-6H3/t15-/m0/s1 |

InChI-Schlüssel |

RUJBDQSFYCKFAA-HNNXBMFYSA-N |

SMILES |

CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C |

Isomerische SMILES |

CC[C@H]1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C |

Kanonische SMILES |

CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C |

Andere CAS-Nummern |

82059-50-5 |

Synonyme |

1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine dextofisopam EGYT-341 Grandaxin levotofisopam tofisopam tofizopam |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Pharmacodynamics of Dextofisopam in Visceral Hypersensitivity Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextofisopam, the R-enantiomer of tofisopam, is a non-sedating anxiolytic compound that has been investigated for its potential therapeutic effects in irritable bowel syndrome (IBS), particularly in diarrhea-predominant (d-IBS) and alternating-type (a-IBS) presentations. A key component of its preclinical evaluation has focused on its activity in models of visceral hypersensitivity, a primary contributor to the abdominal pain experienced by IBS patients. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound as it relates to visceral hypersensitivity, detailing its proposed mechanism of action, experimental protocols from preclinical models, and a summary of key findings.

Introduction to this compound and Visceral Hypersensitivity

Visceral hypersensitivity is characterized by a lowered pain threshold and an exaggerated response to visceral stimuli, such as colorectal distension.[1] It is a hallmark of IBS and a critical target for novel therapeutic agents.[2] this compound, a 2,3-benzodiazepine, is structurally distinct from classical 1,4- or 1,5-benzodiazepines and does not exert its effects through the same GABA-A receptor modulation, thus avoiding sedative side effects.[3][4] Animal studies have suggested that this compound can reduce visceral sensitivity, pointing to its potential as a visceral analgesic.[5][6]

Proposed Mechanism of Action

This compound's mechanism of action is not fully elucidated but is thought to be centered on the modulation of the brain-gut axis. Unlike typical benzodiazepines, it does not act directly on GABA-A receptors.[1] Preclinical evidence suggests that this compound and its parent compound, tofisopam, act on central nervous system pathways, potentially within the hypothalamus, to restore normal autonomic function in response to stress.[1][7] It is proposed that this compound binds to a novel, specific site within the central nervous system, leading to a "normalization" of stimulated gut motility and a reduction in visceral perception without affecting basal functions.[3][6][8]

References

- 1. Pathogenesis, Experimental Models and Contemporary Pharmacotherapy of Irritable Bowel Syndrome: Story About the Brain-Gut Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments [jnmjournal.org]

- 3. | BioWorld [bioworld.com]

- 4. Pharmos Commences Phase 2b Irritable Bowel Syndrome Study [globenewswire.com]

- 5. Systematic review of modulators of benzodiazepine receptors in irritable bowel syndrome: Is there hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tofisopam, a new 2,3-benzodiazepine. Inhibition of changes induced by stress loading and hypothalamic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toward an effective peripheral visceral analgesic: responding to the national opioid crisis - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Molecular Targets of Dextofisopam in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextofisopam, the (R)-enantiomer of the anxiolytic tofisopam, presents a unique pharmacological profile, distinct from classical 1,4-benzodiazepines. This technical guide consolidates the current understanding of this compound's molecular interactions within the central nervous system (CNS). While it does not bind to the conventional benzodiazepine site on the GABA-A receptor, evidence points towards two primary mechanisms of action: modulation of a novel 2,3-benzodiazepine receptor in the hypothalamus and inhibition of phosphodiesterase (PDE) isoenzymes. This document provides a comprehensive overview of its known molecular targets, quantitative binding data for its parent compound, detailed experimental protocols for relevant assays, and visual representations of its proposed signaling pathways and experimental workflows.

Molecular Targets of this compound

This compound's activity in the CNS is primarily attributed to its interaction with targets other than the classical benzodiazepine receptors. The available evidence suggests a dual mechanism of action involving a novel receptor and inhibition of specific phosphodiesterases.

The Novel 2,3-Benzodiazepine Receptor

Recent studies indicate that homophthalazines, the class of compounds to which this compound belongs, have a novel, specific binding site within the central nervous system.[1][2] This site, often referred to as the "2,3-benzodiazepine receptor," is believed to be localized in subcortical brain regions, including the hypothalamus.[3] This localization is consistent with this compound's proposed role in modulating autonomic function.[4] Unlike the widespread distribution of classical benzodiazepine receptors, the discrete location of this novel target may account for this compound's non-sedating anxiolytic profile. At present, specific quantitative binding affinities (Ki, Kd) for this compound at this novel receptor are not publicly available.

Phosphodiesterase (PDE) Inhibition

The racemic parent compound, tofisopam, has been shown to be an isoenzyme-selective inhibitor of phosphodiesterases (PDEs).[5][6][7] PDEs are critical enzymes in the regulation of intracellular second messengers, such as cyclic adenosine monophosphate (cAMP). By inhibiting PDE activity, tofisopam can increase intracellular cAMP levels, thereby modulating various downstream signaling pathways. This mechanism is thought to contribute to its anxiolytic and potential antipsychotic effects.[5][8]

Quantitative Data

Quantitative data on the binding and inhibitory activity of this compound itself is limited in publicly accessible literature. However, data for its racemic parent compound, tofisopam, provides valuable insight into its potential molecular interactions.

| Target Family | Specific Target | Ligand | Assay Type | Affinity/Potency (IC50) | Reference |

| Phosphodiesterase | PDE-4A1 | Tofisopam | Enzyme Inhibition | 0.42 µM | [4][5][6][7] |

| Phosphodiesterase | PDE-10A1 | Tofisopam | Enzyme Inhibition | 0.92 µM | [4][5][6][7] |

| Phosphodiesterase | PDE-3 | Tofisopam | Enzyme Inhibition | 1.98 µM | [4][5][6][7] |

| Phosphodiesterase | PDE-2A3 | Tofisopam | Enzyme Inhibition | 2.11 µM | [4][5][6][7] |

| GABA-A Receptor | Classical Benzodiazepine Site | This compound | Radioligand Binding | No significant binding | [9] |

| Serotonin Receptors | Non-selective | This compound | Radioligand Binding | No significant binding | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's molecular targets. These protocols are based on established techniques and can be adapted for the specific study of this compound.

Radioligand Binding Assay for Novel 2,3-Benzodiazepine Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for its putative novel receptor in brain tissue.

Objective: To determine the inhibitory constant (Ki) of this compound for the 2,3-benzodiazepine receptor.

Materials:

-

Radioligand: A suitable radiolabeled ligand for the 2,3-benzodiazepine receptor (currently not well-defined, requiring identification and validation). For method development, a labeled version of a known 2,3-benzodiazepine could be synthesized.

-

Tissue Preparation: Hypothalamic tissue from a suitable animal model (e.g., rat, mouse).

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Competitor: this compound.

-

Non-specific binding control: A high concentration of a non-radiolabeled 2,3-benzodiazepine.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation:

-

Dissect and homogenize hypothalamic tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding control.

-

Competition: Membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Terminate the binding by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines an in vitro assay to measure the inhibitory effect of this compound on various PDE isoenzymes.

Objective: To determine the IC50 of this compound for specific PDE isoenzymes (e.g., PDE4A1, PDE10A1).

Materials:

-

Recombinant Human PDE Isoenzymes: Purified PDE4A1, PDE10A1, etc.

-

Substrate: Cyclic AMP (cAMP).

-

Inhibitor: this compound.

-

Assay Buffer: Tris-HCl based buffer with MgCl2.

-

Detection Kit: Commercially available kit to measure the product of the enzymatic reaction (e.g., AMP).

-

Instrumentation: Microplate reader compatible with the detection kit (e.g., fluorescence, luminescence).

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the PDE enzyme, this compound dilutions (or vehicle control), and assay buffer.

-

Pre-incubate the plate to allow for inhibitor binding.

-

Initiate the reaction by adding the cAMP substrate.

-

Incubate at 37°C for a specified time.

-

Stop the reaction and add the detection reagents according to the manufacturer's protocol.

-

Measure the signal on a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

Intracellular cAMP Functional Assay

This protocol describes a cell-based assay to measure the effect of this compound on intracellular cAMP levels, a downstream consequence of PDE inhibition.

Objective: To determine if this compound increases intracellular cAMP levels in a relevant cell line.

Materials:

-

Cell Line: A suitable neuronal or endocrine cell line expressing the target PDE isoenzymes (e.g., HEK293 cells, primary neurons).

-

Test Compound: this compound.

-

Stimulating Agent (optional): A compound to increase basal cAMP levels (e.g., forskolin).

-

cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP (e.g., HTRF, ELISA).

-

Instrumentation: A plate reader compatible with the cAMP assay kit.

Procedure:

-

Seed the cells in a multi-well plate and grow to the desired confluency.

-

Pre-treat the cells with this compound at various concentrations for a specified time.

-

(Optional) Stimulate the cells with an agent like forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's instructions.

-

Analyze the data to determine the effect of this compound on cAMP levels.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathways of this compound in the central nervous system.

Caption: A typical experimental workflow for identifying molecular targets of a novel CNS compound.

Conclusion and Future Directions

This compound represents a promising therapeutic agent with a distinct mechanism of action compared to classical benzodiazepines. Its primary molecular targets in the CNS appear to be a novel 2,3-benzodiazepine receptor in the hypothalamus and specific phosphodiesterase isoenzymes, particularly PDE4 and PDE10. The inhibition of these PDEs leads to an increase in intracellular cAMP, which likely contributes to its therapeutic effects.

Future research should focus on:

-

Deorphanizing the 2,3-benzodiazepine receptor: Identifying the specific protein or protein complex that constitutes this novel binding site is crucial for a complete understanding of this compound's mechanism of action.

-

Quantitative binding studies: Determining the binding affinity (Ki) of this compound for its novel receptor will be essential for structure-activity relationship studies and the development of more potent and selective analogs.

-

In vivo target engagement studies: Techniques such as positron emission tomography (PET) with a specific radioligand could be used to confirm target engagement in the living brain.

-

Elucidating downstream signaling: Further investigation into the specific downstream signaling cascades modulated by this compound in different brain regions will provide a more detailed picture of its neuropharmacology.

By addressing these key areas, the full therapeutic potential of this compound and the broader class of 2,3-benzodiazepines can be realized.

References

- 1. What is Tofisopam used for? [synapse.patsnap.com]

- 2. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Tofisopam? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

Dextofisopam as a 2,3-Benzodiazepine Receptor Modulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextofisopam, the dextrorotatory enantiomer of tofisopam, is a structurally distinct 2,3-benzodiazepine that exhibits a unique pharmacological profile, differentiating it from classical 1,4-benzodiazepines. Its mechanism of action does not involve modulation of the GABA-A receptor, the primary target of traditional benzodiazepines. Instead, evidence points towards its role as a phosphodiesterase (PDE) inhibitor, with a potential, yet to be fully elucidated, interaction with a novel 2,3-benzodiazepine binding site in the central nervous system. This technical guide provides an in-depth review of the current understanding of this compound's mechanism of action, supported by available quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Introduction

This compound (R-tofisopam) is a non-sedating anxiolytic that has been primarily investigated for its therapeutic potential in treating Irritable Bowel Syndrome (IBS).[1][2] Unlike typical 1,4- or 1,5-benzodiazepines, this compound's nitrogen atoms are positioned at the 2 and 3 locations of the diazepine ring, conferring a unique set of properties.[2] This structural difference is fundamental to its distinct mechanism of action, which bypasses the GABAergic system and is instead linked to the modulation of intracellular signaling cascades through the inhibition of phosphodiesterases.[3] Recent studies also suggest the existence of a novel, specific binding site for homophthalazines like this compound within the central nervous system, which may be responsible for mediating its effects.[2][4]

Mechanism of Action

The primary mechanism of action of this compound is believed to be the inhibition of phosphodiesterase (PDE) enzymes. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular signaling pathways. By inhibiting PDEs, this compound leads to an increase in intracellular cAMP levels, which in turn can modulate various downstream cellular functions.

While data for the racemate, tofisopam, is more readily available, some studies have indicated enantiomer-specific differences in PDE inhibition. Tofisopam has been shown to be an isoenzyme-selective inhibitor of several PDEs, with the highest affinity for PDE-4A1, followed by PDE-10A1, PDE-3, and PDE-2A3.[3] One study reported that the S(-)-enantiomer of tofisopam has a higher affinity for the PDE4D isoenzyme than the R(+)-enantiomer (this compound).[1]

The role of this compound as an AMPA receptor modulator is less clear. While some 2,3-benzodiazepines are known to be non-competitive antagonists of AMPA receptors, there is currently a lack of direct evidence to definitively characterize this compound's action on these receptors.

Quantitative Data

The following tables summarize the available quantitative data for tofisopam and its enantiomers. It is important to note that specific data for this compound across a wide range of targets is limited.

Table 1: Phosphodiesterase (PDE) Inhibition by Tofisopam (Racemate) [3]

| PDE Isoenzyme | IC50 (µM) |

| PDE-2A3 | 2.11 ± 1.8 |

| PDE-3A | 1.98 ± 1.7 |

| PDE-4A1 | 0.42 ± 0.8 |

| PDE-10A1 | 0.92 ± 1.2 |

Table 2: Enantiomer-Specific Affinity for PDE4D [1]

| Enantiomer | Affinity (nM) |

| S(-)-Tofisopam | 117 |

| R(+)-Tofisopam (this compound) | 1,257 |

Table 3: Overview of Phase II Clinical Trial of this compound in Irritable Bowel Syndrome (IBS) [2][5]

| Parameter | Description |

| Study Design | Double-blind, placebo-controlled |

| Patient Population | 140 male and female patients with diarrhea-predominant (d-IBS) or alternating (a-IBS) irritable bowel syndrome |

| Treatment | This compound 200 mg b.d. or placebo for 12 weeks |

| Primary Endpoint | Number of months of adequate overall relief of IBS symptoms |

| Key Outcomes | This compound was superior to placebo on the primary endpoint (P = 0.033).[2] Improved stool consistency was observed in both men and women with d-IBS treated with this compound.[5] A reduction in stool frequency was observed only in women with d-IBS.[5] |

| Adverse Events | Similar rates and types of adverse events between this compound and placebo.[5] Worsening abdominal pain was more frequent with this compound (12% vs. 4%), while headaches were more frequent with placebo (12% vs. 5%).[5] Constipation was rare.[5] |

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the inhibitory activity of a compound against PDE enzymes using a radiolabeled substrate.

Objective: To measure the IC50 value of a test compound (e.g., this compound) for the inhibition of specific PDE isoenzymes.

Materials:

-

Purified recombinant PDE isoenzymes

-

[³H]-cAMP (radiolabeled substrate)

-

Test compound (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂)

-

Snake venom nucleotidase

-

Anion exchange resin

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microplate, combine the assay buffer, a specific concentration of the purified PDE isoenzyme, and varying concentrations of the test compound.

-

Initiation of Reaction: Add a fixed concentration of [³H]-cAMP to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period to allow for the hydrolysis of [³H]-cAMP to [³H]-AMP.

-

Termination of Reaction: Stop the reaction by heat inactivation or the addition of a stop solution.

-

Conversion to Adenosine: Add snake venom nucleotidase to convert the [³H]-AMP to [³H]-adenosine.

-

Separation: Add an anion exchange resin to bind the unreacted [³H]-cAMP.

-

Quantification: Centrifuge the mixture and transfer the supernatant containing the [³H]-adenosine to a scintillation vial with scintillation fluid.

-

Measurement: Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation (Representative Protocol)

This protocol describes a general method for assessing the modulatory effects of a compound on AMPA receptor-mediated currents in cultured cells.

Objective: To determine if a test compound (e.g., this compound) modulates the electrical currents mediated by AMPA receptors.

Materials:

-

HEK293 cells (or other suitable cell line) expressing recombinant AMPA receptors

-

Cell culture medium and reagents

-

External recording solution (containing physiological concentrations of ions)

-

Internal pipette solution (containing a cesium-based solution to block potassium currents)

-

AMPA receptor agonist (e.g., glutamate or AMPA)

-

Test compound (this compound)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

Procedure:

-

Cell Culture: Culture HEK293 cells expressing the desired AMPA receptor subunits on glass coverslips.

-

Recording Setup: Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope and perfuse with the external recording solution.

-

Pipette Preparation: Fabricate glass micropipettes and fill them with the internal pipette solution.

-

Whole-Cell Configuration: Under visual guidance, approach a cell with the micropipette and form a high-resistance seal with the cell membrane. Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell recording configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

-

Agonist Application: Rapidly apply the AMPA receptor agonist to the cell to evoke an inward current.

-

Compound Application: Co-apply the test compound with the agonist or pre-apply the test compound before agonist application.

-

Data Acquisition: Record the amplitude and kinetics of the AMPA receptor-mediated currents in the absence and presence of the test compound.

-

Data Analysis: Analyze the changes in current amplitude, activation, and deactivation kinetics to determine if the test compound has a positive or negative modulatory effect on the AMPA receptor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed signaling pathway of this compound and the general workflows for its characterization.

References

- 1. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis | springermedizin.de [springermedizin.de]

- 2. | BioWorld [bioworld.com]

- 3. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sec.gov [sec.gov]

- 5. Clinical trial: this compound in the treatment of patients with diarrhoea-predominant or alternating irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantiomer-Specific Properties of Dextofisopam versus Levetofisopam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tofisopam, a 2,3-benzodiazepine derivative, is a racemic compound with anxiolytic properties, yet it possesses a pharmacological profile distinct from classical 1,4-benzodiazepines. It does not bind to the benzodiazepine site on the GABA-A receptor and lacks sedative, anticonvulsant, and muscle relaxant effects. The two enantiomers of tofisopam, Dextofisopam ((R)-tofisopam) and Levetofisopam ((S)-tofisopam), have been investigated for distinct therapeutic indications, revealing significant enantiomer-specific pharmacological, pharmacokinetic, and pharmacodynamic properties. This guide provides a comprehensive technical overview of the core differences between this compound and Levetofisopam, focusing on their mechanisms of action, preclinical and clinical findings, and the experimental methodologies used in their evaluation.

Introduction

Tofisopam has a unique chiral center at the C5 position of its diazepine ring, leading to the existence of (R) and (S) enantiomers. While racemic tofisopam has been marketed in some countries for anxiety, research into the individual enantiomers has unveiled divergent therapeutic potentials. This compound has been primarily investigated for the treatment of irritable bowel syndrome (IBS), particularly the diarrhea-predominant subtype (IBS-D). In contrast, Levetofisopam has been explored for its potential in treating gout and hyperuricemia. These distinct clinical applications stem from their differential interactions with biological targets, most notably phosphodiesterases (PDEs) and other signaling pathways.

Enantiomer-Specific Pharmacodynamics

The primary pharmacodynamic difference between this compound and Levetofisopam lies in their stereoselective inhibition of phosphodiesterase (PDE) isoenzymes.

Phosphodiesterase (PDE) Inhibition

Both enantiomers of tofisopam act as inhibitors of various PDE isoenzymes, which are critical regulators of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). However, Levetofisopam demonstrates significantly greater potency as a PDE4 inhibitor compared to this compound.

| Compound | PDE Isozyme | IC50 (nM) | Reference |

| Levetofisopam (S)-tofisopam) | PDE4D | 117 | [1][2] |

| This compound (R)-tofisopam) | PDE4D | 1,257 | [1][2] |

| Racemic Tofisopam | PDE-4A1 | 420 | [2][3][4] |

| PDE-10A1 | 920 | [2][3][4] | |

| PDE-3A | 1,980 | [2][3][4] | |

| PDE-2A3 | 2,110 | [2][3][4] |

Table 1: Enantiomer-Specific and Racemic Tofisopam Inhibition of Phosphodiesterase Isoenzymes.

One study also reported that the S-enantiomer (Levetofisopam) is ten times more active than the R-enantiomer (this compound) as a PDE4 inhibitor[5]. The higher potency of Levetofisopam in inhibiting PDE4, an enzyme primarily responsible for the degradation of cAMP, suggests a more pronounced effect on cAMP-mediated signaling pathways.

Mechanism of Action of this compound in Irritable Bowel Syndrome (IBS)

The therapeutic effect of this compound in IBS is believed to be mediated through a novel, non-serotonergic mechanism. It is thought to modulate autonomic function via a novel hypothalamic receptor, which in turn influences the hypothalamic-pituitary-adrenal (HPA) axis and gut motility[6]. This central action is proposed to normalize bowel function in individuals with IBS-D without causing significant constipation.

Mechanism of Action of Levetofisopam in Gout and Hyperuricemia

Levetofisopam has been shown to lower serum uric acid levels through a uricosuric effect, meaning it increases the renal excretion of uric acid[7]. This mechanism is distinct from that of xanthine oxidase inhibitors like allopurinol. The precise molecular target for this uricosuric action has not been fully elucidated in the available literature, but it is a key differentiator from this compound.

Dopaminergic System Modulation

Racemic tofisopam has been reported to have indirect effects on the dopaminergic system. At high doses, it can induce effects similar to neuroleptics, suggesting an interaction with dopamine D2 receptors. However, the specific contributions of each enantiomer to these effects are not well-defined in the provided search results.

Enantiomer-Specific Pharmacokinetics

While detailed pharmacokinetic parameters for the individual enantiomers are not extensively available in the public domain, studies on racemic tofisopam provide some insights.

| Parameter | Value | Species | Reference |

| tmax (racemic) | 1.0 - 1.5 hours | Humans | [8] |

| 0.5 - 1.0 hour | Rats | [8] | |

| t1/2 (racemic, unchanged drug) | 2.7 - 3.5 hours | Humans | [8] |

| t1/2 (racemic, total radioactivity) | 15 - 21 hours | Humans | [8] |

Table 2: Pharmacokinetic Parameters of Racemic Tofisopam.

The significant difference in the half-life of the unchanged drug versus total radioactivity suggests extensive metabolism of tofisopam[8]. The main route of biotransformation is O-demethylation[8]. Enantioselective metabolism is a strong possibility and would lead to different pharmacokinetic profiles for this compound and Levetofisopam.

Clinical Studies

This compound in Irritable Bowel Syndrome (IBS)

This compound has undergone Phase II clinical trials for the treatment of diarrhea-predominant or alternating IBS (d-IBS or a-IBS).

| Trial Phase | Key Findings | Reference |

| Phase IIa | This compound (200 mg b.d.) was superior to placebo in providing adequate overall relief of IBS symptoms (p=0.033). It improved stool consistency in both men and women and reduced stool frequency in women. The drug was well-tolerated with minimal constipation. | [9][10] |

| Phase IIb | A larger, double-blind, randomized, placebo-controlled study was initiated to evaluate multiple doses of this compound (100 mg, 200 mg, and 300 mg BID) in female patients with d-IBS or a-IBS. The primary endpoint was "adequate overall relief" of IBS symptoms over a 12-week treatment period. | [11] |

Table 3: Summary of this compound Clinical Trials in IBS.

Levetofisopam in Gout and Hyperuricemia

Levetofisopam has been investigated in Phase I and IIa clinical trials for its uric acid-lowering effects.

| Trial Phase | Key Findings | Reference |

| Phase I | In healthy volunteers, Levetofisopam was well-tolerated and associated with a large and rapid reduction in serum uric acid values. | |

| Phase IIa | In patients with hyperuricemia and gout, Levetofisopam (50 mg TID) led to a significant reduction in serum urate concentration (mean reduction over 45%). The mechanism was confirmed as enhancing urate excretion (uricosuric effect). | [12] |

Table 4: Summary of Levetofisopam Clinical Trials for Hyperuricemia and Gout.

Experimental Protocols

Chiral Separation of Tofisopam Enantiomers by HPLC

Objective: To separate and quantify the (R)- and (S)-enantiomers of tofisopam.

Methodology: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method.

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H or Chiralpak AD, is commonly used.

-

Mobile Phase: A mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol) in varying ratios is typically employed. The exact composition is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a wavelength of approximately 230 nm or 310 nm.

-

Quantification: The concentration of each enantiomer is determined by comparing the peak area to a standard curve prepared with known concentrations of the purified enantiomers.

A validated method should demonstrate linearity, accuracy, precision, and robustness[12][13].

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory activity (IC50) of this compound and Levetofisopam against various PDE isoenzymes.

Methodology: A common method is the in vitro IMAP (Immobilized Metal Affinity Particles) technology.

-

Principle: This fluorescence polarization-based assay measures the binding of a fluorescently labeled substrate to nanoparticles following its hydrolysis by a PDE. Inhibition of the PDE results in less hydrolyzed substrate and a change in the fluorescence polarization signal.

-

Reagents: Recombinant human PDE isoenzymes, fluorescently labeled cAMP or cGMP substrate, IMAP binding buffer, and the test compounds (this compound and Levetofisopam) dissolved in a suitable solvent (e.g., DMSO).

-

Procedure:

-

The PDE enzyme is incubated with varying concentrations of the test compound.

-

The fluorescently labeled substrate is added to initiate the reaction.

-

The IMAP binding reagent is added to stop the reaction and bind to the hydrolyzed substrate.

-

The fluorescence polarization is measured using a suitable plate reader.

-

-

Data Analysis: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the PDE activity, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Animal Model of Visceral Hypersensitivity for IBS (Colorectal Distension)

Objective: To assess the effect of this compound on visceral pain in a rodent model of IBS.

Methodology: The colorectal distension (CRD) model is widely used to induce and measure visceral pain.

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used.

-

Procedure:

-

A flexible balloon catheter is inserted into the descending colon and rectum of the rat.

-

The balloon is inflated to various pressures to induce visceral stimulation.

-

The visceromotor response (VMR), typically measured as the contraction of the abdominal muscles, is recorded using electromyography (EMG) electrodes implanted in the abdominal wall.

-

This compound or a vehicle control is administered to the animals before the CRD procedure.

-

-

Data Analysis: The EMG signal is quantified, and the response to different distension pressures is compared between the drug-treated and control groups to determine if the compound reduces the pain response.

Animal Model of Hyperuricemia for Gout

Objective: To evaluate the uricosuric effect of Levetofisopam in a rodent model.

Methodology: Hyperuricemia can be induced in rats or mice by administering a uricase inhibitor, such as potassium oxonate.

-

Animals: Male Sprague-Dawley rats or Kunming mice are often used.

-

Induction of Hyperuricemia: Potassium oxonate is administered to the animals (e.g., intraperitoneally or orally) to inhibit the uricase enzyme, leading to an accumulation of uric acid in the blood. In some models, a purine precursor like hypoxanthine or inosine is also given to increase uric acid production[7][14][15].

-

Drug Administration: Levetofisopam or a vehicle control is administered to the hyperuricemic animals.

-

Sample Collection and Analysis: Blood and urine samples are collected at various time points. Serum and urinary uric acid levels are measured using a uric acid assay kit.

-

Data Analysis: The change in serum uric acid levels and the amount of uric acid excreted in the urine are compared between the drug-treated and control groups to assess the uricosuric activity of the compound.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by the enantiomers of tofisopam.

Caption: PDE4 Inhibition by Tofisopam Enantiomers and its effect on cAMP signaling.

Caption: Proposed mechanism of this compound in IBS via modulation of the HPA axis.

References

- 1. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis | springermedizin.de [springermedizin.de]

- 2. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Clinical trial: this compound in the treatment of patients with diarrhoea-predominant or alternating irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Study of 3 Doses of this compound in Females With Irritable Bowel Syndrome [ctv.veeva.com]

- 12. Method validation and determination of enantiomers and conformers in tofisopam drug substances and drug products by chiral high-performance liquid chromatography and kinetic and thermodynamic study of the interconversion of the conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rjptonline.org [rjptonline.org]

- 14. benchchem.com [benchchem.com]

- 15. creative-bioarray.com [creative-bioarray.com]

Dextofisopam's Effect on Autonomic Nervous System Regulation in Stress Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextofisopam, the (R)-enantiomer of tofisopam, is a non-sedating anxiolytic agent belonging to the 2,3-benzodiazepine class of compounds. Unlike the classical 1,4-benzodiazepines, this compound exhibits a unique pharmacological profile, devoid of sedative, muscle relaxant, and anticonvulsant properties.[1] Its mechanism of action is distinct, centering on the modulation of the autonomic nervous system (ANS), particularly in response to stress. This technical guide provides an in-depth analysis of the preclinical and clinical evidence supporting this compound's role in regulating the ANS in stress models, its proposed mechanisms of action, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound's regulatory effects on the autonomic nervous system are believed to be mediated through a multi-faceted mechanism, differing significantly from traditional benzodiazepines.

1. Hypothalamic Modulation: Preclinical studies suggest that this compound and its racemate, tofisopam, act on the hypothalamus, a critical brain region for regulating autonomic functions.[2] It is proposed to bind to a novel 2,3-benzodiazepine receptor located in subcortical brain regions, including the hypothalamus, which may mediate its effects on autonomic tone.[3][4] By acting on this central control hub, this compound can influence the balance between sympathetic and parasympathetic outflow.

2. Phosphodiesterase (PDE) Inhibition: Tofisopam has been identified as an inhibitor of phosphodiesterases, particularly PDE4 and PDE10A1.[5] PDE4 enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger involved in cellular signaling.[6] By inhibiting PDE4, this compound can increase intracellular cAMP levels. In the context of the hypothalamus, elevated cAMP can modulate the activity of corticotropin-releasing factor (CRF) neurons, which are central to the stress response.[7] This mechanism provides a plausible link between this compound and the attenuation of the neuroendocrine stress response.

3. Dopaminergic System Interaction: There is also evidence to suggest that tofisopam possesses mixed dopamine agonist and antagonist-like properties, which could contribute to its unique behavioral and anxiolytic profile without causing sedation.[8]

4. Lack of Classical Benzodiazepine Receptor Activity: It is crucial to note that this compound does not bind to the classical benzodiazepine binding site on the GABA-A receptor, which explains its lack of sedative and muscle relaxant effects.[5]

The following diagram illustrates the proposed signaling pathway for this compound's action:

Preclinical Evidence in Stress Models

This compound and its racemate have been evaluated in several preclinical stress models, demonstrating their efficacy in mitigating stress-induced physiological changes, particularly those related to gastrointestinal function, which is tightly regulated by the ANS.

Quantitative Data from Preclinical Studies

The following tables summarize the key findings from preclinical studies.

Table 1: Effect of Tofisopam on Cardiovascular Parameters in a Stress Model

| Model | Species | Treatment | Parameter | Result | Citation |

| Air-jet stress | Spontaneously Hypertensive Rats (SHR) | Tofisopam (oral) | Arterial Blood Pressure | Suppressed the pressor response to stress. | [9] |

Table 2: Effects of this compound/Tofisopam on Gastrointestinal Function in Stress Models

| Model | Species | Treatment | Parameter | Result | Citation |

| Water-immersion stress | Rats | Tofisopam (30 and 100 mg/kg, p.o.) | Gastric ulceration | Significantly inhibited in a dose-dependent manner. | [2] |

| Water-immersion stress | Rats | Tofisopam (100 mg/kg, p.o.) | Intestinal propulsion | Reversed the stress-induced increase to control levels. | [2] |

| Immobilization stress | Olfactory-bulbectomized rats | Tofisopam (100 mg/kg, p.o.) | Gastric ulceration | Significantly inhibited. | [2] |

| Colorectal distension (Visceral hypersensitivity) | Animal models | This compound | Visceral pain response | Modulated stimulated activity. | [10] |

Table 3: Effects of Tofisopam on Other Autonomic and Behavioral Responses

| Model | Species | Treatment | Parameter | Result | Citation |

| Electrical stimulation of medial hypothalamus | Rabbits | Tofisopam (1.0 mg/kg, i.v. or 0.1 mg/kg, intracerebrospinal) | Constriction of ear microvessels, decrease in earlobe temperature, mydriasis | Inhibited these autonomic responses. | [2] |

| Tail suspension and modified forced swimming tests | Mice | Tofisopam (50 and 100 mg/kg) | Immobility time | Significantly shortened. | [11] |

Clinical Evidence of Autonomic Modulation

While preclinical data on direct ANS parameters like heart rate variability (HRV) are limited, a study in human volunteers provides evidence of this compound's effects on autonomic balance.

Table 4: Effect of Tofisopam on Heart Rate Variability in Humans

| Population | Treatment | Parameter | Result | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | Young male and female volunteers | Tofisopam (Grandaxin) | Heart Rate Variability (HRV) | Increased vagal influence on HRV parameters. |[12] |

These clinical findings in humans, showing an increase in parasympathetic (vagal) tone, are consistent with the preclinical observations of reduced sympathetic-driven responses to stress.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and tofisopam in stress models.

Water-Immersion Restraint Stress Model

Objective: To induce physiological stress and evaluate the protective effects of a compound on stress-induced pathologies like gastric ulcers and altered gut motility.

Protocol:

-

Animals: Male C57BL/6 mice or Wistar rats are commonly used.

-

Apparatus: A 50 mL conical centrifuge tube with multiple air punctures for mice, or a suitable restrainer for rats. A water bath maintained at a constant temperature (e.g., 25°C).

-

Procedure:

-

Animals are placed in the restrainer.

-

The restrainer is then immersed vertically in the water bath to the level of the xiphoid process.

-

The duration of immersion can vary, for example, 3 hours for a single acute stress session.[1] For chronic stress models, this procedure can be repeated daily for a specified number of days.

-

-

Drug Administration: this compound or vehicle is administered orally (p.o.) at a predetermined time before the stress procedure (e.g., 2 hours prior).[2]

-

Endpoint Measurement:

-

Gastric Ulceration: After the stress period, animals are euthanized, and the stomachs are removed, opened along the greater curvature, and examined for lesions. The number and severity of ulcers are scored.

-

Intestinal Propulsion: A marker substance (e.g., charcoal meal) is administered orally. After a set time, the animal is euthanized, and the distance the charcoal has traveled through the small intestine is measured as a percentage of the total length of the small intestine.

-

The following diagram illustrates the workflow for the water-immersion restraint stress model:

Colorectal Distension (CRD) Model for Visceral Hypersensitivity

Objective: To assess visceral pain and the efficacy of analgesics by measuring the visceromotor response (VMR) to mechanical distension of the colon and rectum.

Protocol:

-

Animals: Male Sprague-Dawley or Wistar rats are typically used.

-

Surgical Preparation:

-

Under anesthesia, electrodes are implanted into the external oblique abdominal muscles to record electromyographic (EMG) activity.

-

The electrode wires are externalized on the back of the neck.

-

Animals are allowed a recovery period of several days.

-

-

Apparatus: A flexible latex balloon (e.g., 5-7 cm long) attached to a catheter. The catheter is connected to a pressure transducer and a pump to control balloon inflation.

-

Procedure:

-

On the day of the experiment, the balloon is inserted intra-anally into the descending colon and rectum.

-

The animal is placed in a small, restrictive cage to minimize movement and allowed to acclimate.

-

Graded colorectal distensions are performed by inflating the balloon to specific pressures (e.g., 10, 20, 40, 60, 80 mmHg) for a set duration (e.g., 10-20 seconds) with rest intervals in between.

-

-

Drug Administration: this compound or vehicle is administered systemically (e.g., intraperitoneally or orally) before the CRD procedure.

-

Endpoint Measurement:

-

The EMG activity of the abdominal muscles is recorded during the distension periods.

-

The visceromotor response (VMR) is quantified by integrating the EMG signal and is often expressed as the area under the curve or the total number of abdominal contractions.

-

A reduction in the VMR at a given distension pressure indicates an analgesic effect.

-

The following diagram illustrates the logical relationship in the colorectal distension model:

Conclusion and Future Directions

The available evidence strongly suggests that this compound modulates the autonomic nervous system's response to stress. Its unique mechanism of action, centered on hypothalamic PDE inhibition and a novel 2,3-benzodiazepine receptor, distinguishes it from classical anxiolytics. Preclinical studies have consistently demonstrated its ability to ameliorate stress-induced gastrointestinal and other autonomic dysfunctions. Clinical data in IBS patients and HRV studies in healthy volunteers further support its role in normalizing autonomic function.

For drug development professionals, this compound represents a promising candidate for stress-related disorders where autonomic dysregulation is a key component, such as irritable bowel syndrome. Future preclinical research should aim to provide more direct quantitative data on its effects on cardiovascular parameters (HRV, blood pressure) and neuroendocrine markers (corticosterone, catecholamines) in various stress models. Elucidating the precise molecular characteristics of the 2,3-benzodiazepine receptor will also be a critical step in fully understanding its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Tofisopam, a new 2,3-benzodiazepine. Inhibition of changes induced by stress loading and hypothalamic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound improves bowel function in men and women with IBS | RTI [rti.org]

- 5. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Tofisopam? [synapse.patsnap.com]

- 7. PACAP regulates neuroendocrine and behavioral stress responses via CRF-containing neurons of the rat hypothalamic paraventricular nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Effects of tofisopam on the physiological changes induced by stress loading and hypothalamic stimulation (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Clinical trial: this compound in the treatment of patients with diarrhoea-predominant or alternating irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antidepressant-like effect of tofisopam in mice: A behavioural, molecular docking and MD simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Preclinical Profile of Dextofisopam: An Exploration of its Anxiolytic Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Dextofisopam, the (R)-enantiomer of the racemic compound tofisopam, is a non-sedating anxiolytic agent. Unlike classical 1,4-benzodiazepines, its mechanism of action does not involve direct modulation of the GABA-A receptor. This technical guide provides a comprehensive overview of the preclinical studies investigating the anxiolytic effects of this compound and its racemic parent compound, tofisopam. The focus is on quantitative data from key preclinical models, detailed experimental methodologies, and the proposed signaling pathways underlying its anxiolytic activity. While direct preclinical studies on the anxiolytic effects of this compound are limited in publicly available literature, this guide synthesizes the existing data on tofisopam to infer the likely preclinical profile of this compound, alongside available data on this compound in other preclinical models that assess stress-related responses.

Core Findings from Preclinical Assessments

Preclinical research indicates that tofisopam, and by extension its active enantiomer this compound, exhibits a unique pharmacological profile. It demonstrates anxiolytic properties without the hallmark sedative, muscle relaxant, or anticonvulsant effects associated with traditional benzodiazepines. Animal studies on this compound have primarily focused on its efficacy in models of irritable bowel syndrome (IBS), where it has shown encouraging results in reducing colonic motility and visceral sensitivity under stimulated conditions[1]. A key preclinical finding that distinguishes this compound is that in a discriminative stimulus paradigm, rats trained to recognize sedative-hypnotic drugs like zolpidem or lorazepam did not generalize this response to this compound, suggesting a lack of typical benzodiazepine-like sedative effects[1].

Quantitative Data Summary

Due to the limited availability of specific preclinical anxiolytic studies on this compound, the following tables summarize the key quantitative findings for its parent compound, tofisopam, which are crucial for understanding the likely anxiolytic mechanism of this compound.

Table 1: In Vitro Phosphodiesterase (PDE) Inhibition Profile of Tofisopam

| PDE Isoenzyme | IC50 (µM) |

| PDE-4A1 | 0.42 |

| PDE-10A1 | 0.92 |

| PDE-3 | 1.98 |

| PDE-2A3 | 2.11 |

Data extracted from a study on the selective phosphodiesterase inhibition by tofisopam.[2]

Table 2: Receptor Binding Profile of this compound

| Assay | Radioligand | Activity |

| GABA-A (GABA agonist site) | [3H]GABA | None |

| GABA-A (typical benzodiazepine site) | [3H]Flunitrazepam | None |

| GABA-B | [3H]CGP 54626A | None |

| Serotonin (nonselective) | [3H]LSD | None |

| Neurokinin 1 | [3H]Substance P | None |

This table highlights that this compound does not interact with the classical benzodiazepine binding site on the GABA-A receptor.[1]

Experimental Protocols

To provide a framework for future preclinical research on this compound, this section details the methodologies for key behavioral assays used to evaluate anxiolytic activity in rodents.

Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used model to assess anxiety-like behavior in rodents.

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Procedure:

-

Animals are individually placed in the center of the maze, facing an open arm.

-

Behavior is recorded for a 5-minute session.

-

Key parameters measured include:

-

Time spent in the open arms versus the closed arms.

-

Number of entries into the open and closed arms.

-

-

-

Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety.

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas.

-

Apparatus: A rectangular box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.

-

Procedure:

-

A mouse is placed in the center of the illuminated area.

-

The animal's movement between the two compartments is recorded for a 5- to 10-minute period.

-

Parameters measured include:

-

Time spent in the light compartment.

-

Number of transitions between the two compartments.

-

-

-

Interpretation: An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.

Discriminative Stimulus Paradigm

This model is used to assess the subjective effects of a drug.

-

Procedure:

-

Animals are trained to discriminate between a known drug (e.g., a sedative-hypnotic like lorazepam) and a vehicle.

-

This is typically done in a two-lever operant chamber where pressing one lever after receiving the drug results in a reward (e.g., food pellet), and pressing the other lever after receiving the vehicle results in a reward.

-

Once the animals have learned to reliably discriminate, they are administered the test compound (this compound).

-

The lever they predominantly press indicates whether they perceive the subjective effects of the test compound as being similar to the training drug.

-

-

Interpretation: The finding that rats did not generalize the effects of lorazepam to this compound indicates that this compound does not produce the same subjective effects as a classical benzodiazepine[1].

Signaling Pathways and Mechanism of Action

The anxiolytic effect of tofisopam, and likely this compound, is not mediated by the GABAergic system. Instead, the primary proposed mechanism is the inhibition of phosphodiesterases (PDEs).

Proposed Anxiolytic Signaling Pathway

The inhibition of specific PDE isoenzymes by tofisopam leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers are critical in various signaling cascades that can ultimately lead to an anxiolytic effect.

Caption: Proposed cAMP-PKA-CREB signaling pathway for the anxiolytic effects of this compound.

Experimental Workflow for Preclinical Anxiolytic Screening

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anxiolytic compound like this compound.

Caption: A standard workflow for the preclinical screening of anxiolytic compounds.

Conclusion and Future Directions

The available preclinical data on tofisopam strongly suggest that this compound possesses anxiolytic properties mediated by a novel mechanism involving phosphodiesterase inhibition. This is supported by the lack of interaction with classical benzodiazepine receptors and the absence of typical sedative effects in animal models. However, there is a notable gap in the literature regarding specific, quantitative data on the anxiolytic effects of this compound in validated rodent models of anxiety. Future preclinical research should focus on evaluating this compound in models such as the elevated plus maze and the light-dark box test to provide direct evidence of its anxiolytic efficacy and to further elucidate its unique mechanism of action. Such studies are crucial for the continued development of this compound as a novel, non-sedating anxiolytic therapeutic.

References

Dextofisopam: A Novel Therapeutic Avenue for Inflammatory Bowel Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease and Ulcerative Colitis, is a group of chronic inflammatory conditions of the gastrointestinal tract characterized by a relapsing and remitting course. The pathogenesis of IBD is complex, involving a dysregulated immune response to gut microbiota in genetically susceptible individuals. Current therapeutic strategies, while effective for many, are associated with limitations including loss of response and significant side effects, highlighting the urgent need for novel therapeutic agents with improved safety and efficacy profiles.

Dextofisopam, the (R)-enantiomer of tofisopam, is a novel, non-sedating anxiolytic compound belonging to the 2,3-benzodiazepine class. Unlike traditional 1,4-benzodiazepines, this compound does not exert its effects through the GABA-A receptor. It has been investigated primarily for Irritable Bowel Syndrome (IBS), demonstrating a favorable safety profile and efficacy in clinical trials.[1][2] Preclinical evidence suggests that this compound also possesses anti-inflammatory properties, indicating its potential as a therapeutic candidate for IBD.[3] This technical guide provides a comprehensive overview of the existing data on this compound for IBD, focusing on its mechanism of action, preclinical evidence, and the experimental protocols utilized in its evaluation.

Mechanism of Action

This compound is believed to exert its therapeutic effects in IBD through a multi-faceted mechanism, primarily centered on the inhibition of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a critical second messenger that downregulates inflammatory responses.

By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA activation leads to the phosphorylation of the cAMP response element-binding protein (CREB), which promotes the transcription of anti-inflammatory cytokines such as Interleukin-10 (IL-10). Concurrently, elevated cAMP levels can interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of pro-inflammatory gene expression. This results in the reduced production of key pro-inflammatory cytokines implicated in IBD pathogenesis, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).

The proposed signaling pathway for this compound's anti-inflammatory effect is illustrated below.

Preclinical Evidence in a Model of Inflammatory Bowel Disease

The anti-inflammatory potential of this compound in the context of IBD has been evaluated in a preclinical model of colitis induced by dextran sodium sulfate (DSS).[3] The DSS-induced colitis model is a widely used and well-validated animal model that mimics many of the clinical and histological features of human ulcerative colitis, including weight loss, diarrhea, rectal bleeding, and mucosal ulceration.

In these studies, this compound was administered to animals with DSS-induced colitis, and its effects on various disease parameters were assessed. The available literature reports that this compound, administered through oral, intraperitoneal, or intracolonic routes, effectively reduced the signs and symptoms of colitis in this model.[3]

Data Presentation

While the specific quantitative data from these preclinical studies are not publicly available, the following tables represent the typical parameters measured in a DSS-induced colitis study and the reported qualitative outcomes for this compound.

Table 1: Effect of this compound on Clinical Disease Activity in DSS-Induced Colitis

| Treatment Group | Dose (mg/kg) | Route of Administration | Change in Body Weight (%) | Disease Activity Index (DAI) | Colon Length (cm) |

| Control (No DSS) | - | - | Gain | 0 | Normal |

| DSS + Vehicle | - | Oral | Significant Loss | High | Significantly Shortened |

| DSS + this compound | [Dose 1] | Oral | Mitigated Loss | Reduced | Partially Restored |

| DSS + this compound | [Dose 2] | Oral | Mitigated Loss | Reduced | Partially Restored |

| DSS + this compound | [Dose 1] | Intraperitoneal | Mitigated Loss | Reduced | Partially Restored |

| DSS + this compound | [Dose 1] | Intracolonic | Mitigated Loss | Reduced | Partially Restored |

Note: This table is an illustrative representation based on the reported qualitative findings that this compound reduced the signs and symptoms of colitis. Specific values are not available in the cited literature.

Table 2: Effect of this compound on Histological and Inflammatory Markers in DSS-Induced Colitis

| Treatment Group | Histological Score | Myeloperoxidase (MPO) Activity | Pro-inflammatory Cytokine Levels (TNF-α, IL-1β) |

| Control (No DSS) | Normal | Low | Baseline |

| DSS + Vehicle | Severe Inflammation | High | Significantly Elevated |

| DSS + this compound | Reduced Inflammation | Reduced | Decreased |

Note: This table is an illustrative representation based on the reported qualitative findings and the proposed mechanism of action. Specific values are not available in the cited literature.

Experimental Protocols

The following section details a representative experimental protocol for the DSS-induced colitis model used to evaluate the efficacy of this compound.

Dextran Sodium Sulfate (DSS)-Induced Colitis Model

-

Animal Model: Male C57BL/6 mice, 8-10 weeks of age, are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water for 5-7 consecutive days. Control animals receive regular drinking water.

-

This compound Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administration can be performed via:

-

Oral gavage: Once or twice daily, starting concurrently with or shortly after DSS administration.

-

Intraperitoneal injection: Once daily.

-

Intracolonic administration: Administered as an enema. A vehicle control group receives the vehicle alone.

-

-

Monitoring and Endpoints:

-

Clinical Assessment: Animals are monitored daily for body weight, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) is calculated based on these parameters.

-

Macroscopic Evaluation: At the end of the study, animals are euthanized, and the entire colon is excised. The length of the colon is measured from the cecum to the anus.

-

Histological Analysis: A section of the distal colon is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Histological scoring is performed by a blinded pathologist to assess the degree of inflammation, ulceration, and crypt damage.

-

Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils, and its activity in colonic tissue is a quantitative marker of neutrophil infiltration and inflammation.

-

Cytokine Analysis: Colon tissue homogenates are analyzed for the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using methods such as ELISA or multiplex bead arrays.

-

The workflow for a typical preclinical evaluation of this compound in a DSS-induced colitis model is depicted below.

Clinical Perspective and Future Directions

While no clinical trials have been conducted with this compound specifically in IBD patients, data from IBS trials provide valuable insights into its safety and tolerability. In a Phase IIa study in patients with diarrhea-predominant or alternating IBS, this compound (200 mg twice daily) was well-tolerated and superior to placebo in providing adequate overall relief of IBS symptoms (p=0.033).[1][4] Adverse events were generally comparable to placebo, with a low incidence of constipation.[1][2]

The observed efficacy of this compound in reducing diarrhea in IBS patients, combined with its anti-inflammatory effects in a preclinical IBD model, suggests a dual mechanism of action that could be beneficial for IBD patients, particularly those with ulcerative colitis where diarrhea is a prominent symptom.

Future research should focus on several key areas:

-

Definitive Preclinical Studies: Comprehensive preclinical studies are needed to quantify the dose-dependent effects of this compound on a wide range of inflammatory markers in different IBD models (e.g., TNBS-induced colitis, IL-10 knockout mice).

-

Mechanism of Action Elucidation: Further investigation is required to confirm PDE4 inhibition as the primary anti-inflammatory mechanism and to explore other potential targets.

-

Clinical Trials in IBD: Well-designed, randomized, placebo-controlled clinical trials are necessary to evaluate the safety, efficacy, and optimal dosing of this compound in patients with active ulcerative colitis and Crohn's disease.

The logical relationship for the progression of this compound from its current state to a potential IBD therapeutic is outlined below.

References

- 1. Clinical trial: this compound in the treatment of patients with diarrhoea-predominant or alternating irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound improves bowel function in men and women with IBS | RTI [rti.org]

- 3. researchgate.net [researchgate.net]

- 4. Dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Preclinical Landscape of Dextofisopam: A Technical Guide to Pharmacokinetic and Metabolism Studies in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextofisopam, the (R)-enantiomer of the anxiolytic tofisopam, has been investigated for its therapeutic potential, particularly in gastrointestinal disorders such as Irritable Bowel Syndrome (IBS). Understanding its pharmacokinetic (PK) and metabolic profile in preclinical animal models is a cornerstone for its development and for predicting its behavior in humans. This technical guide synthesizes the publicly available information on the absorption, distribution, metabolism, and excretion (ADME) of this compound and its racemate, tofisopam, in various animal species. While comprehensive quantitative pharmacokinetic data for this compound in animal models remains limited in the public domain, this document pieces together available study details to provide a foundational understanding for researchers in the field.

Pharmacokinetic Profile

Direct and detailed quantitative pharmacokinetic data for this compound in animal models are not extensively published. However, studies on its parent racemate, tofisopam, provide valuable insights into its general pharmacokinetic behavior in preclinical species.

Racemic Tofisopam in Animal Models

Pharmacokinetic studies of racemic tofisopam have been conducted in a range of animal models, including mice, rats, rabbits, dogs, and monkeys. The general profile is characterized by rapid absorption following oral administration. In rats, the time to reach maximum plasma concentration (Tmax) is reported to be between 0.5 and 1.0 hours[1]. The pharmacokinetic profile of tofisopam is generally described by a two-compartment open model[1].

Table 1: Summary of Qualitative Pharmacokinetic Information for Tofisopam in Animal Models

| Species | Key Findings | Reference |

| Mouse, Rat, Rabbit, Dog, Monkey | Pharmacokinetic studies have been performed in these species. | [1] |

| Rat | Rapid absorption with a Tmax of 0.5-1.0 hour. The pharmacokinetic profile fits a two-compartment open model. | [1] |

| Mouse | A study in a mouse model of psychosis noted the rapid absorption and short half-life of tofisopam, referencing earlier work.[2][3] | [2][3] |

Note: Specific quantitative parameters like Cmax, AUC, and half-life for this compound in these models are not available in the cited literature.

Metabolism of this compound

The biotransformation of this compound, like its parent compound, is a critical aspect of its disposition. While in vivo animal metabolism data for this compound is scarce, in vitro studies using human liver microsomes offer significant clues into its metabolic pathways.

In Vitro Metabolism in Human Liver Microsomes

Studies using pooled human liver microsomes have shown that the metabolism of this compound is stereoselective. The major metabolic pathway for racemic tofisopam is O-demethylation, occurring at various positions on the aromatic rings, leading to mono-, di-, tri-, and tetra-O-demethylated metabolites[1]. For this compound ((R)-tofisopam), a key metabolite, designated as M5, has been identified. The formation of this metabolite is significantly inhibited by sulfaphenazole and ketoconazole, indicating the involvement of Cytochrome P450 enzymes CYP2C9 (90% inhibition) and CYP3A4 (96% inhibition) in its metabolism[4].

Table 2: In Vitro Metabolism of this compound

| System | Key Findings | Reference |

| Human Liver Microsomes | This compound is metabolized to M5, primarily by CYP2C9 and CYP3A4 enzymes. | [4] |

| General (Racemate) | The major biotransformation route is O-demethylation. Metabolites are mainly excreted as conjugates.[1] | [1] |

The route of elimination of tofisopam metabolites (urine and/or feces) has been noted to be species-dependent[1].

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of this compound in animals are not publicly available. However, based on related studies with the racemate and general practices in preclinical drug development, we can outline the likely methodologies.

In Vivo Pharmacokinetic Study Protocol (General Methodology)

-

Animal Models: Male/female rats (e.g., Wistar or Sprague-Dawley strains) and dogs (e.g., Beagle) are commonly used non-rodent species.

-

Drug Administration: this compound is administered via the intended clinical route (e.g., oral gavage) and intravenously to determine absolute bioavailability. Dosing vehicles are selected based on the drug's solubility and stability. For efficacy studies in rats, oral doses of 32, 56, and 100 mg/kg have been used[4].

-

Sample Collection: Blood samples are collected at predetermined time points post-dosing from a suitable vessel (e.g., tail vein in rats, cephalic vein in dogs) into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of this compound and its potential metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key PK parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).

In Vitro Metabolism Study Protocol (Liver Microsomes)

-

Test System: Pooled liver microsomes from the animal species of interest (e.g., rat, dog, monkey) and human donors are used to assess interspecies differences.

-

Incubation: this compound is incubated with the liver microsomes in the presence of a NADPH-regenerating system to initiate phase I metabolism.

-

Metabolite Profiling: The reaction is quenched at various time points, and the samples are analyzed by LC-MS/MS to identify and quantify the metabolites formed.

-

Reaction Phenotyping: To identify the specific CYP enzymes responsible for metabolism, the incubation is repeated in the presence of selective chemical inhibitors for different CYP isozymes or by using recombinant human CYP enzymes.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the proposed metabolic pathway of this compound based on in vitro studies with human liver microsomes.

Caption: Proposed metabolic conversion of this compound.

General Workflow for a Preclinical In Vivo Pharmacokinetic Study

This diagram outlines the typical experimental workflow for an in vivo pharmacokinetic study in an animal model.

Caption: Typical workflow of an in vivo pharmacokinetic study.

Conclusion

The preclinical pharmacokinetic and metabolism profile of this compound is not fully detailed in the public scientific literature. The available information, largely derived from studies on the racemate tofisopam, suggests rapid absorption and metabolism primarily via O-demethylation, with species-dependent elimination routes. In vitro data from human liver microsomes point to the involvement of CYP2C9 and CYP3A4 in the metabolism of this compound. While efficacy studies have been conducted in various animal models, the corresponding detailed pharmacokinetic data from these studies are not readily accessible. For researchers and drug development professionals, the information presented here serves as a foundational guide, highlighting the knowns while underscoring the data gaps that may need to be addressed through further targeted preclinical ADME studies.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Method validation and determination of enantiomers and conformers in tofisopam drug substances and drug products by chiral high-performance liquid chromatography and kinetic and thermodynamic study of the interconversion of the conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Cellular and Molecular Basis of Dextofisopam's Therapeutic Effects in Irritable Bowel Syndrome: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextofisopam, the R-enantiomer of tofisopam, is a novel, non-serotonergic agent that has demonstrated therapeutic potential in the management of diarrhea-predominant Irritable Bowel Syndrome (IBS-D). Unlike classical 1,4-benzodiazepines, this compound exhibits a unique pharmacological profile, primarily modulating the autonomic nervous system through central mechanisms. This technical guide provides a comprehensive overview of the cellular and molecular basis of this compound's therapeutic effects in IBS, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.